N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-furamide
Overview
Description
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-furamide is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.14739250 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Selective Hydrogenation Catalysts
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-furamide has potential utility in the development of selective hydrogenation catalysts. For instance, research has highlighted the use of Pd nanoparticles supported on mesoporous graphitic carbon nitride, which shows high activity and selectivity for the hydrogenation of phenol to cyclohexanone, an important intermediate in the manufacture of polyamides (Yong Wang et al., 2011).
Synthesis of Carbocyclic and Heterocyclic Compounds
This compound serves as a building block in the synthesis of carbocyclic and heterocyclic compounds. Research includes the synthesis of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives and their characterization, demonstrating the compound's versatility in creating structurally diverse molecules (Cemal Koray Özer et al., 2009).
Antibacterial Activities
The chemical structure of this compound is key in synthesizing derivatives with significant antibacterial activities. A study synthesized N-(4-bromophenyl)furan-2-carboxamide derivatives, which were tested against clinically isolated drug-resistant bacteria, showing effective antibacterial properties (A. Siddiqa et al., 2022).
Cyclization Reactions
The compound has been utilized in cyclization reactions to synthesize functionalized furans, demonstrating its role in complex chemical syntheses. For example, research has reported palladium-catalyzed condensation of N-aryl imines and alkynylbenziodoxolones to form multisubstituted furans, showing the compound's application in creating multifunctional molecular structures (Beili Lu et al., 2014).
Catalytic Synthesis of Indazoles and Furans
Another study highlights the use of cobalt(III) catalysts for the synthesis of indazoles and furans by C–H bond functionalization, addition, and cyclization cascades, underscoring the potential of this compound in facilitating the development of new heterocyclic compounds (Joshua R. Hummel et al., 2014).
Properties
IUPAC Name |
N-[3-(cyclohexylcarbamoyl)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-17(19-14-7-2-1-3-8-14)13-6-4-9-15(12-13)20-18(22)16-10-5-11-23-16/h4-6,9-12,14H,1-3,7-8H2,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXFXUMIMNZTPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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